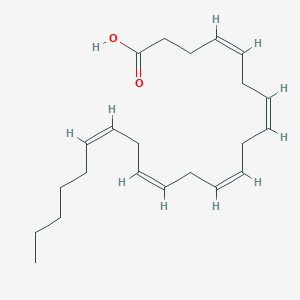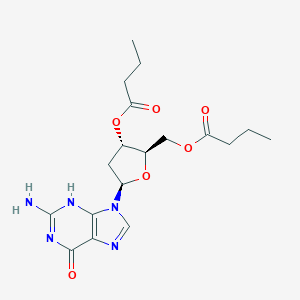
2-Naphthalenemethanol
描述
2-Naphthalenemethanol is an organic compound with the molecular formula C11H10O. It is a derivative of naphthalene, where a methanol group is attached to the second carbon of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: 2-Naphthalenemethanol can be synthesized through several methods. One common method involves the reaction of 2-naphthaldehyde with a reducing agent such as sodium borohydride in an alcohol solvent. The reaction proceeds as follows: [ \text{2-Naphthaldehyde} + \text{NaBH}_4 \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, this compound can be produced via the hydrogenation of 2-naphthaldehyde using a palladium catalyst under high pressure and temperature conditions. This method ensures high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can be oxidized to 2-naphthaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to 2-naphthalenemethane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It undergoes substitution reactions where the hydroxyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: 2-Naphthaldehyde.
Reduction: 2-Naphthalenemethane.
Substitution: 2-Naphthalenemethyl chloride.
科学研究应用
2-Naphthalenemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: this compound is used in the production of dyes, fragrances, and other industrial chemicals.
作用机制
The mechanism of action of 2-Naphthalenemethanol involves its interaction with specific molecular targets. In biochemical assays, it acts as a substrate for enzymes, allowing researchers to study enzyme kinetics and mechanisms. The hydroxyl group of the compound can form hydrogen bonds with active site residues of enzymes, facilitating its binding and subsequent reaction.
相似化合物的比较
1-Naphthalenemethanol: Similar structure but with the methanol group attached to the first carbon of the naphthalene ring.
2-Naphthalenemethane: Similar structure but with a methylene group instead of a methanol group.
Uniqueness: The presence of the hydroxyl group in 2-Naphthalenemethanol makes it more reactive in certain chemical reactions compared to its analogs. This reactivity is particularly useful in synthetic organic chemistry and biochemical studies.
属性
IUPAC Name |
naphthalen-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGWMAAZYZSWMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166607 | |
| Record name | 2-Naphthalenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1592-38-7 | |
| Record name | 2-Naphthalenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1592-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenemethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001592387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-NAPHTHALENEMETHANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408615 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Naphthyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Naphthalenemethanol?
A1: this compound has a molecular formula of C11H10O and a molecular weight of 158.20 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Researchers utilize various spectroscopic methods to characterize this compound, including GC-MS [, , , , , , , , , ], NMR (1H, 3H, and 11B) [, ], and UV-Vis spectroscopy [, ]. These techniques provide insights into its structure, purity, and interactions with other molecules.
Q3: How is this compound used in photochemistry?
A3: this compound and its derivatives serve as photocleavable protecting groups (caging groups) for alcohols, phenols, and carboxylic acids [, , , ]. Upon irradiation with UV light, these compounds release the protected substrate rapidly and efficiently, making them valuable tools in chemical synthesis and biological studies.
Q4: What is the mechanism of photocleavage for this compound derivatives?
A4: Photocleavage of this compound derivatives proceeds through the formation of a highly reactive intermediate, 1,2-naphthoquinone-1-methide []. This intermediate is rapidly hydrated in aqueous solutions, regenerating the starting material and releasing the caged molecule.
Q5: Is this compound involved in any biological processes?
A5: Research suggests that this compound is a metabolite of 2-methylnaphthalene, an environmental pollutant []. It participates in the metabolic activation of 2-methylnaphthalene, potentially contributing to its toxicity.
Q6: What enzymes are involved in the metabolic activation of 2-methylnaphthalene involving this compound?
A6: Cytochrome P450 enzymes and sulfotransferases are key players in the metabolic activation pathway of 2-methylnaphthalene that involves this compound [].
Q7: Can this compound be used to determine critical micelle concentrations (CMC)?
A7: Yes, this compound acts as a marker compound in capillary electrophoresis (CE) to determine the CMC of anionic surfactants []. Its migration time changes in the presence of micelles, allowing for accurate CMC determination.
Q8: Has this compound shown any potential in medicinal chemistry?
A8: Research on the essential oil of Plinia cauliflora, which contains this compound as a major constituent, indicates potential anti-leishmanial activity []. This suggests that this compound or its derivatives could be further investigated for their therapeutic potential.
Q9: What is known about the environmental impact of this compound?
A9: While this compound is a natural constituent of some plants [, , , , , , , , , , , , ], its presence as a metabolite of an environmental pollutant [] raises concerns. More research is needed to understand its persistence, degradation pathways, and potential ecological effects.
Q10: How is this compound typically quantified in different matrices?
A10: Gas chromatography coupled with mass spectrometry (GC-MS) is the predominant analytical technique for quantifying this compound in various samples, including plant extracts and biological fluids [, , , , , , , , , ].
Q11: What is the role of computational chemistry in understanding this compound and its derivatives?
A11: Computational methods like Density Functional Theory (DFT) are used to predict the UV absorption properties of this compound derivatives []. This helps in designing new photocleavable protecting groups with tailored properties.
Q12: How do structural modifications affect the activity of this compound derivatives?
A12: Altering the substituents on the naphthalene ring system influences the photochemical properties and reactivity of this compound derivatives []. These modifications can affect the rate of photorelease, quantum yield, and even introduce new functionalities.
Q13: What safety considerations are associated with handling this compound?
A13: While specific safety data for this compound might be limited, handling it with standard laboratory precautions is advised. As a potential metabolite of a toxic compound [], exposure should be minimized, and appropriate personal protective equipment should be used.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
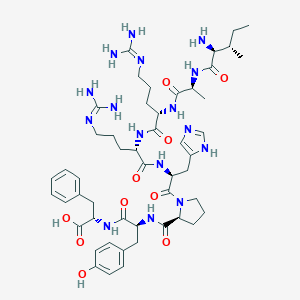
![[4,5,7-trimethyl-2-[(4-sulfamoylphenyl)methylamino]-1,3-benzothiazol-6-yl] 2-methylpropanoate](/img/structure/B45088.png)
![5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B45089.png)
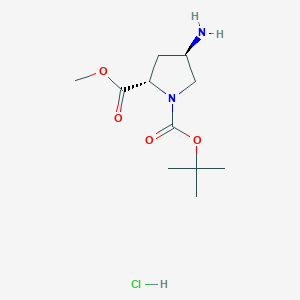




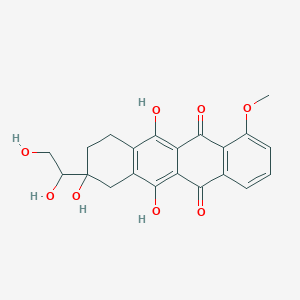
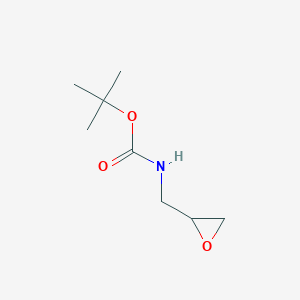
![[(2R,3R,4R,5R)-5,6-dihydroxy-2-[[(3R)-3-hydroxytetradecanoyl]amino]-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B45114.png)
